

Application Note: Synthesis of 2,7-Dimethyloctane via Wurtz Reaction

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Compound of Interest

Compound Name: 2,7-Dimethyloctane

Cat. No.: B085488

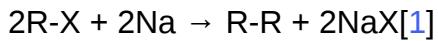
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Abstract

This document provides a detailed protocol for the synthesis of **2,7-dimethyloctane**, a saturated alkane, through the Wurtz coupling reaction. The Wurtz reaction is a classic method in organic chemistry for the formation of carbon-carbon bonds by treating two alkyl halides with sodium metal.^[1] This application note outlines the reaction mechanism, a step-by-step experimental protocol, required materials, and data characterization for the synthesis of a symmetrical alkane from a primary alkyl halide. This protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

The Wurtz reaction, discovered by Charles-Adolphe Wurtz in 1855, is a coupling reaction that produces a new alkane with a longer carbon chain by reacting alkyl halides with sodium metal in a dry ether solvent.^{[1][2][3]} The general form of the reaction is:



This method is most effective for the synthesis of symmetrical alkanes (R-R), as the use of two different alkyl halides leads to a mixture of products that are often difficult to separate.^{[3][4]} The synthesis of **2,7-dimethyloctane**, a C10 hydrocarbon, is achieved by the coupling of two molecules of 1-halo-3-methylbutane (isoamyl halide). The reaction proceeds under anhydrous conditions to prevent side reactions with water.^[4]

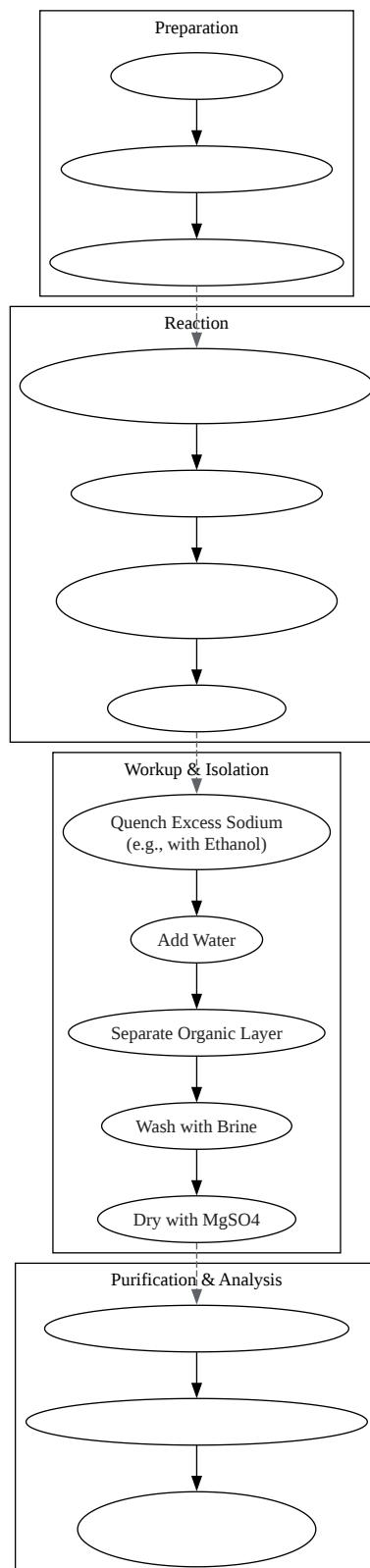
Reaction Mechanism and Workflow

The mechanism of the Wurtz reaction is thought to involve either a free-radical pathway or an organometallic intermediate.[\[5\]](#)[\[6\]](#)

- Formation of an Alkyl Radical/Anion: A sodium atom transfers an electron to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide.[\[2\]](#)[\[4\]](#)
- Intermediate Formation: The alkyl radical can then either accept another electron from a second sodium atom to form a highly nucleophilic alkyl anion (organosodium reagent).[\[4\]](#)[\[5\]](#)
- Nucleophilic Attack (S_N2): The alkyl anion then acts as a nucleophile and attacks a second molecule of the alkyl halide in an S_N2 reaction, displacing the halide and forming the new carbon-carbon bond.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Alternatively, two alkyl radicals can couple directly to form the final alkane product.[\[2\]](#)

A significant side reaction can be the disproportionation of the alkyl radicals, leading to the formation of an alkane and an alkene, which can reduce the overall yield of the desired coupled product.[\[8\]](#)

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Caption: Experimental workflow diagram.

```
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+ 1-bromo-3-methylbutane\n(SN2 Attack)\n- NaBr", arrowhead=open]; R_radical ->  
Side_Products [style=dashed, arrowhead=open, label=" Disproportionation"]; R_R -> NaX  
[style=invis]; } .dot
```

Caption: Proposed reaction mechanism.

Materials and Methods

Reagent/Material	Formula	M.W. (g/mol)	CAS No.	Notes
1-Bromo-3-methylbutane	C ₅ H ₁₁ Br	151.05	107-82-4	Reagent, freshly distilled
Sodium Metal	Na	22.99	7440-23-5	Reactant, stored under mineral oil
Diethyl Ether (Anhydrous)	(C ₂ H ₅) ₂ O	74.12	60-29-7	Solvent, must be completely dry
Ethanol (95%)	C ₂ H ₅ OH	46.07	64-17-5	For quenching
Magnesium Sulfate (Anhydrous)	MgSO ₄	120.37	7487-88-9	Drying agent
Saturated NaCl Solution	NaCl(aq)	-	-	Brine, for washing
Nitrogen or Argon Gas	N ₂ / Ar	-	-	Inert atmosphere

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Apparatus for fractional distillation
- Standard laboratory glassware

Safety Precaution: This reaction involves metallic sodium, which is highly reactive with water and flammable. The reaction must be carried out under a strictly anhydrous and inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

- **Apparatus Setup:** Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel. Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.
- **Reaction Initiation:** To the flask, add sodium metal (4.6 g, 0.2 mol), cut into small pieces, and 100 mL of anhydrous diethyl ether.
- **Addition of Alkyl Halide:** Dissolve 1-bromo-3-methylbutane (15.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
- **Reaction Execution:** Begin stirring the sodium/ether suspension. Add the 1-bromo-3-methylbutane solution dropwise from the funnel to the flask at a rate that maintains a gentle reflux. The reaction is exothermic and may initiate on its own. If the reaction is slow to start, gentle warming with a heating mantle may be required.
- **Reflux:** After the addition is complete, continue to stir and reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.
- **Quenching:** Cool the reaction flask in an ice bath. Cautiously add 10-15 mL of 95% ethanol dropwise to quench any unreacted sodium metal.
- **Workup:** Slowly add 50 mL of deionized water to the mixture. Transfer the entire content to a separatory funnel.
- **Extraction and Washing:** Separate the ethereal layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated brine solution.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

- Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at the expected temperature for **2,7-dimethyloctane**.

Results and Data

The identity and purity of the synthesized **2,7-dimethyloctane** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Property	Value
Molecular Formula	C ₁₀ H ₂₂ [9]
IUPAC Name	2,7-Dimethyloctane [10]
Molecular Weight	142.28 g/mol [10]
Boiling Point	~160 °C [11]
Density	~0.724 g/mL [11]
Appearance	Colorless liquid
Expected ¹ H NMR Signals	Multiplets and doublets for -CH and -CH ₃ protons, complex multiplets for internal -CH ₂ - groups.
Expected Mass Spectrum (EI)	Molecular ion peak (M ⁺) at m/z = 142, with characteristic fragmentation patterns for alkanes.

The Wurtz reaction is known to have variable and often low yields due to side reactions.[\[6\]](#) A typical yield for this synthesis would be in the range of 30-50%, depending on the purity of reagents and the strictness of anhydrous conditions.

Discussion and Limitations

The synthesis of symmetrical alkanes like **2,7-dimethyloctane** is a primary application of the Wurtz reaction. The use of a single primary alkyl halide minimizes the formation of mixed-alkane byproducts. However, several limitations are inherent to this method:

- Side Reactions: The primary side reaction is elimination, where the organosodium intermediate acts as a base, leading to the formation of 3-methyl-1-butene. Disproportionation of radical intermediates can also yield 3-methylbutane and 3-methyl-1-butene.[8]
- Reaction with Tertiary Halides: The reaction is generally not suitable for tertiary alkyl halides, which predominantly undergo elimination.[4][12]
- Anhydrous Conditions: The organosodium intermediates are strongly basic and will react with any protic solvents, including water, making strictly anhydrous conditions essential for a successful reaction.[4]

Conclusion

The Wurtz reaction provides a direct, albeit low-to-moderate yielding, pathway for the synthesis of symmetrical alkanes such as **2,7-dimethyloctane** from corresponding alkyl halides. This protocol details the necessary steps, from preparation and reaction to purification and characterization, offering a foundational method for researchers in organic synthesis. Careful control of reaction conditions, particularly the exclusion of moisture, is critical to maximizing yield and minimizing side-product formation.

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